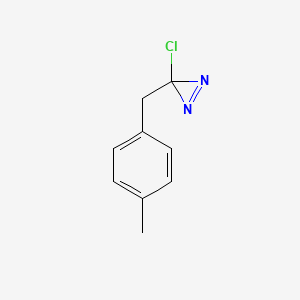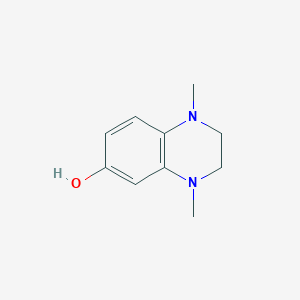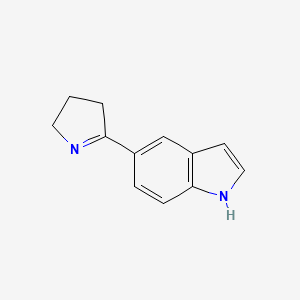
3-Chloro-3-(4-methylbenzyl)-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-(4-methylbenzyl)-3H-diazirine is a diazirine compound characterized by the presence of a three-membered ring containing two nitrogen atoms and one carbon atom. The compound is notable for its use in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-methylbenzyl)-3H-diazirine typically involves the reaction of 4-methylbenzyl chloride with sodium azide, followed by the cyclization of the resulting azide intermediate. The reaction is carried out under controlled conditions to ensure the formation of the diazirine ring. The process can be summarized as follows:
Formation of Azide Intermediate: 4-methylbenzyl chloride reacts with sodium azide in an organic solvent such as dimethylformamide (DMF) at room temperature.
Cyclization: The azide intermediate undergoes cyclization to form the diazirine ring, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-Chloro-3-(4-methylbenzyl)-3H-diazirine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Photochemical Reactions: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Photochemical Reactions: UV light is used to induce photolysis, often in the presence of a suitable solvent such as methanol or acetonitrile.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Photochemical Reactions: The major product is the carbene intermediate, which can further react with nearby molecules to form covalent adducts.
科学的研究の応用
3-Chloro-3-(4-methylbenzyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying drug targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The primary mechanism of action of 3-Chloro-3-(4-methylbenzyl)-3H-diazirine involves the generation of a carbene intermediate upon exposure to UV light. This highly reactive intermediate can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 3-Chloro-3-(4-methylphenyl)-3H-diazirine
- 3-Chloro-3-(4-methylbenzyl)-3H-azirine
- 3-Chloro-3-(4-methylbenzyl)-3H-azetidine
Uniqueness
3-Chloro-3-(4-methylbenzyl)-3H-diazirine is unique due to its ability to generate a highly reactive carbene intermediate upon exposure to UV light. This property makes it particularly useful in photoaffinity labeling and other applications requiring the formation of covalent bonds with target molecules.
特性
CAS番号 |
93746-79-3 |
|---|---|
分子式 |
C9H9ClN2 |
分子量 |
180.63 g/mol |
IUPAC名 |
3-chloro-3-[(4-methylphenyl)methyl]diazirine |
InChI |
InChI=1S/C9H9ClN2/c1-7-2-4-8(5-3-7)6-9(10)11-12-9/h2-5H,6H2,1H3 |
InChIキー |
PWMSMEIVZHXUGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2(N=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one](/img/structure/B11910939.png)


![Methyl furo[2,3-c]pyridine-5-carboxylate](/img/structure/B11910958.png)

![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)
![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)

![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)
![2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11910997.png)



![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)
